Lipovax

Description

Properties

CAS No. |

1097629-59-8 |

|---|---|

Molecular Formula |

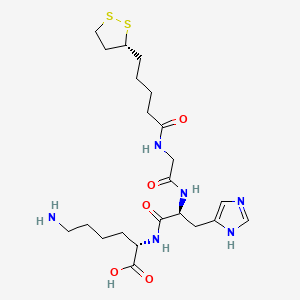

C22H36N6O5S2 |

Molecular Weight |

528.68 |

IUPAC Name |

(5-(1,2-dithiolan-3-yl)pentanoyl)glycyl-L-histidyl-L-lysine |

InChI |

InChI=1S/C22H36N6O5S2/c23-9-4-3-6-17(22(32)33)28-21(31)18(11-15-12-24-14-26-15)27-20(30)13-25-19(29)7-2-1-5-16-8-10-34-35-16/h12,14,16-18H,1-11,13,23H2,(H,24,26)(H,25,29)(H,27,30)(H,28,31)(H,32,33)/t16?,17-,18-/m0/s1 |

InChI Key |

XHNOPTTVOUIFHH-FQECFTEESA-N |

SMILES |

NCCCC[C@@H](C(O)=O)NC([C@H](CC1=CNC=N1)NC(CNC(CCCCC2SSCC2)=O)=O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Thioctoyl tripeptide-1; Lipoyl tripeptide-1; Lipovax; |

Origin of Product |

United States |

Foundational & Exploratory

Lipovax-NTA(Ni) Adjuvant: A Technical Guide for Researchers

Lipovax-NTA(Ni) is a liposome-based vaccine adjuvant designed to enhance the immunogenicity of histidine-tagged protein and peptide antigens. Its unique formulation allows for the stable anchoring of antigens to the liposome surface, facilitating robust immune responses. This technical guide provides an in-depth overview of this compound-NTA(Ni), including its composition, mechanism of action, formulation protocols, and a summary of its in vivo efficacy, tailored for researchers, scientists, and drug development professionals.

Core Composition and Formulation

This compound-NTA(Ni) is a non-viral, liposomal delivery system. The liposomes are composed of a precise molar ratio of phospholipid, cholesterol, and a nickel-chelating lipid, typically 1,2-dioleoyl-sn-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid]succinyl] (nickel salt), also known as DGS-NTA(Ni).[1] The standard formulation consists of a 60:39:1 molar ratio of these components.[2] This composition results in the formation of unilamellar liposomes that serve as a carrier for the antigen.

Table 1: Composition of this compound-NTA(Ni) Adjuvant

| Component | Molar Ratio | Function |

| Phospholipid | 60 | Forms the primary lipid bilayer of the liposome. |

| Cholesterol | 39 | Provides stability and rigidity to the liposome membrane. |

| DGS-NTA(Ni) | 1 | Chelates nickel ions, which in turn bind to the histidine tags of the antigen, anchoring it to the liposome surface. |

Mechanism of Action: Enhanced Antigen Presentation and B-Cell Activation

The primary mechanism of action of this compound-NTA(Ni) revolves around its ability to create a high-density, particulate array of the target antigen on the liposome surface. This is achieved through the high-affinity interaction between the nickel-charged NTA (nitrilotriacetic acid) groups on the liposome and the polyhistidine tag engineered onto the recombinant antigen.[2]

This multivalent presentation of the antigen mimics the surface of pathogens, leading to several key immunological advantages:

-

Enhanced B-Cell Receptor (BCR) Clustering: The repetitive arrangement of antigens on the liposome surface efficiently cross-links BCRs on B-cells, a critical step for B-cell activation.

-

Increased Phagocytosis by Antigen-Presenting Cells (APCs): The particulate nature of the liposomes promotes their uptake by APCs, such as dendritic cells and macrophages.

-

Efficient Germinal Center (GC) Formation: Studies have shown that immunization with protein-anchored this compound-NTA(Ni) liposomes leads to enhanced germinal center formation in the draining lymph nodes.[2] GCs are critical for the generation of high-affinity antibodies and long-lived plasma cells.

The cationic nature of some liposomal formulations can further contribute to the adjuvant effect by promoting interactions with negatively charged cell membranes and activating innate immune signaling pathways.

Signaling Pathways

While specific signaling pathways for this compound-NTA(Ni) are not extensively detailed in the available literature, the adjuvant activity of cationic liposomes is known to involve the activation of several innate immune pathways. These can include the stimulation of dendritic cells leading to the activation of the ERK (extracellular-signal-regulated kinase) pathway and the subsequent induction of chemokines like CCL2, CCL3, and CCL4.[3] This creates a pro-inflammatory environment at the injection site, attracting more immune cells and enhancing the adaptive immune response.

Experimental Protocols

Preparation of this compound-NTA(Ni) Liposomes

A common method for preparing this compound-NTA(Ni) liposomes is the lipid film hydration technique followed by extrusion.

-

Lipid Film Formation: The constituent lipids (phospholipid, cholesterol, and DGS-NTA(Ni) in a 60:39:1 molar ratio) are dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated for a set number of cycles to ensure a homogenous liposome population.

Conjugation of His-tagged Protein to this compound-NTA(Ni)

-

Incubation: The purified His-tagged protein is mixed with the pre-formed this compound-NTA(Ni) liposomes. The recommended molar ratio of the His-tagged protein to the NTA(Ni) lipid is 1:1.[1]

-

Incubation Time and Temperature: The mixture is incubated for 1 hour at room temperature with gentle agitation to facilitate the binding of the His-tag to the nickel-charged liposomes.[1]

-

Removal of Unbound Protein: Non-conjugated protein is removed by methods such as dialysis or size exclusion chromatography.

In Vivo Efficacy

This compound-NTA(Ni) has been shown to be an effective adjuvant in preclinical studies, particularly in the context of HIV vaccine development. The particulate display of viral envelope glycoproteins (Env) on the surface of these liposomes significantly enhances the immune response compared to soluble antigens.

Table 2: Summary of In Vivo Efficacy Data

| Antigen | Animal Model | Key Findings | Reference |

| HIV-1 Env Trimer | C57Bl/6 Mice | Subcutaneous immunization with protein-anchored liposomes induced enhanced germinal center formation. After 14 days, the percentage of CD19+ GL7+ B cells in the lymph nodes was significantly increased. | Wyatt R. T., et al., Cell Reports, 2016 |

| HIV-1 Env Trimer | Not Specified | Trimer-conjugated liposomes were more efficient at activating primary B cells in vitro, as measured by CD69 expression and IL-6 secretion, compared to soluble trimers. | Wyatt R. T., et al., Cell Reports, 2016 |

| HIV-1 Gag p41 | BALB/c Mice | Subcutaneous immunization with Gag p41-His-Ni-NCs (nanocapsules with surface-chelated nickel) resulted in significantly higher serum antibody levels at lower antigen doses compared to the antigen adjuvanted with aluminum hydroxide. The IgG2a/IgG1 ratio was also higher, suggesting a Th1-biased response. | Pejawar-Gaddy, S., et al., Molecular Pharmaceutics, 2011 |

Safety and Toxicology

The lipid components of this compound-NTA(Ni) are generally considered biocompatible. However, as with any adjuvant, a thorough safety evaluation is necessary. The DGS-NTA(Ni) component has a safety data sheet that indicates potential hazards, and appropriate handling procedures should be followed. Nonclinical safety testing of liposomal drug delivery systems typically involves an assessment of the individual components and the final formulation.[4] Studies on nanocapsules with surface-chelated nickel did not show significant elevation of systemic pro-inflammatory cytokines upon subcutaneous administration in mice.

Conclusion

This compound-NTA(Ni) is a versatile and potent adjuvant for histidine-tagged subunit vaccines. Its ability to mimic a pathogenic surface by displaying a high density of antigens leads to enhanced B-cell activation and robust immune responses. The detailed protocols and efficacy data presented in this guide provide a valuable resource for researchers and drug developers looking to utilize this advanced adjuvant technology. Further investigation into the specific innate signaling pathways activated by this compound-NTA(Ni) will continue to refine our understanding of its mechanism of action and inform the rational design of next-generation vaccines.

References

The In Vivo Mechanism of Action of Lipovax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "Lipovax" refers not to a single entity, but to a range of proprietary liposomal vaccine delivery platforms developed by different companies. These platforms, while all leveraging the inherent adjuvant properties of liposomes, employ distinct strategies to enhance immunogenicity for various applications, from infectious disease to oncology. This technical guide provides an in-depth examination of the core in vivo mechanisms of action for prominent "this compound" technologies, including Lipotek's Lipovaxin™ platform and OZ Biosciences' this compound NTA(Ni). Drawing on preclinical and clinical data, this document details the immunological pathways activated, presents available quantitative data, outlines key experimental methodologies, and visualizes the underlying biological processes. The guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these advanced liposomal systems function in a living system to shape the immune response.

Core Principles of Liposomal Vaccine Action In Vivo

Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate or display antigens and adjuvants. Their efficacy as a vaccine platform stems from several key mechanistic pillars that collectively enhance the immune response compared to soluble antigens alone.

-

Depot Effect and Antigen Protection : Following injection, liposomes form a localized depot, slowly releasing the antigen over time. This prolongs antigen exposure to the immune system and protects the antigen from premature degradation by proteases.

-

Enhanced Uptake by Antigen-Presenting Cells (APCs) : Due to their particulate nature and size (typically in the nanometer range), liposomes are efficiently taken up by professional APCs, such as dendritic cells (DCs) and macrophages, primarily at the injection site and in the draining lymph nodes. The physicochemical properties of the liposome, such as surface charge and lipid composition, significantly influence the efficiency of this uptake.

-

Co-delivery of Antigen and Adjuvant : Liposomes can be formulated to carry both the antigen and an adjuvant in a single particle. This ensures that both components are delivered to the same APC, a critical factor for mounting a potent, antigen-specific immune response.

-

Promotion of Antigen Cross-Presentation : For an effective cytotoxic T-lymphocyte (CTL) response against intracellular pathogens and tumors, exogenous antigens must be presented on MHC class I molecules—a process known as cross-presentation. Liposomal formulations can facilitate the escape of antigens from the endosome into the cytoplasm of APCs, enabling their entry into the MHC class I processing pathway.

-

Innate Immune Activation : The lipid components of the liposome themselves can act as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), triggering innate immune signaling pathways and creating a pro-inflammatory environment conducive to a strong adaptive response.

Profile: Lipotek Pty Ltd. - The Lipovaxin™ Platform

Lipotek has developed a versatile liposomal platform, Lipovaxin™, with several variations designed to target dendritic cells and incorporate specific adjuvants.

Lipovaxin-MM: A Dendritic Cell-Targeted Cancer Vaccine

Lipovaxin-MM is a multi-component liposomal vaccine developed for metastatic melanoma. Its intended mechanism of action was the targeted delivery of melanoma antigens to dendritic cells via the C-type lectin receptor, DC-SIGN, which is expressed on certain DC subsets.

Clinical Trial Data (Phase I - NCT01052142)

A Phase I dose-escalation study was conducted in twelve subjects with metastatic cutaneous melanoma. While the vaccine was found to be well-tolerated with no significant toxicity, it failed to demonstrate consistent immunogenicity.[1][2]

| Parameter | Cohort A (0.1 mL x3) | Cohort B (1 mL x3) | Cohort C (3 mL x4) | Overall |

| Number of Subjects | 3 | 3 | 6 | 12 |

| Vaccine-Related Adverse Events (Gr 1-2) | - | - | - | 95% of related AEs |

| Vaccine-Related Adverse Events (Gr 3) | - | - | - | 2 events (anemia, lethargy) |

| Vaccine-Specific Humoral Response | Not detected | Not detected | Not detected | Not consistently detected |

| Vaccine-Specific Cellular Response | Not detected | Not detected | Not detected | Not consistently detected |

| Clinical Response | - | - | - | 1 Partial Response, 2 Stable Disease |

| Table 1: Summary of Phase I Clinical Trial Results for Lipovaxin-MM. Data synthesized from Gargett et al., Cancer Immunol Immunother, 2018.[1] |

The lack of a detectable immune response suggests that while the DC-targeting strategy was sound in principle, this specific formulation was insufficient to overcome immune tolerance to self-antigens in melanoma patients.[1]

This compound-Fg115 and this compound-PLUS: Adjuvanted Delivery Vehicles

Lipotek's preclinical platforms, this compound-Fg115 and this compound-PLUS, incorporate built-in adjuvants to actively stimulate innate immunity.

-

This compound-Fg115 : This platform utilizes a proprietary molecule, Fg115, which is a Toll-like receptor 5 (TLR5) agonist.[3] Antigens are attached to the liposome surface via a histidine-tag.

-

This compound-PLUS : This platform builds on this compound-Fg115 by adding a TLR2 stimulating activity.[4]

Proposed Mechanism of Action: TLR5 Activation

The in vivo mechanism of this compound-Fg115 is predicated on the activation of TLR5 by its flagellin-based agonist, Fg115. TLR5 is expressed on APCs and epithelial cells. Its activation triggers a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5][6] This process matures the APC, enhancing its ability to process the co-delivered antigen and prime T-cell responses.

Caption: TLR5 signaling cascade initiated by this compound-Fg115.

Profile: OZ Biosciences - this compound NTA(Ni)

This compound NTA(Ni) is a commercially available research-grade adjuvant. It consists of liposomes formulated with a nickel-chelating lipid, which allows for the stable attachment of histidine-tagged recombinant proteins or peptides to the liposome surface.[7] This technology creates a high-density, ordered array of antigens on a particulate carrier, a strategy shown to be highly effective at stimulating B-cell responses.

In Vivo Mechanism: Enhanced B-Cell Activation and Germinal Center Formation

The primary in vivo mechanism of this compound NTA(Ni) is the potent cross-linking of B-cell receptors (BCRs) on antigen-specific B cells. The multivalent display of antigens mimics the surface of pathogens, leading to robust B-cell activation, proliferation, and differentiation. This enhanced B-cell response drives the formation of germinal centers (GCs) in the draining lymph nodes. GCs are critical microenvironments where B cells undergo somatic hypermutation and affinity maturation, leading to the generation of high-affinity antibodies and long-lived plasma cells.

Several studies in the field of HIV vaccine development have utilized this liposomal platform to present viral envelope trimers. These studies have demonstrated that presenting trimers on liposomes significantly enhances the elicitation of neutralizing antibodies compared to soluble trimers.[2][8]

Key Experimental Protocols

Assessment of In Vivo Liposome Uptake by APCs

This protocol provides a general framework for tracking the biodistribution and cellular uptake of liposomal vaccines in vivo.

Methodology:

-

Liposome Labeling : Incorporate a fluorescent lipid dye (e.g., DiD, DiR) into the liposome formulation during preparation.

-

Animal Model : Administer the fluorescently labeled liposomes to mice via the desired route (e.g., subcutaneous, intramuscular).

-

Tissue Harvesting : At predetermined time points (e.g., 4, 24, 48 hours), euthanize the mice and harvest the draining lymph nodes and spleen.

-

Single-Cell Suspension : Process the tissues into single-cell suspensions using mechanical dissociation and enzymatic digestion.

-

Flow Cytometry Staining : Stain the cell suspension with a cocktail of fluorescently-labeled antibodies to identify specific APC populations (e.g., anti-CD11c for dendritic cells, anti-F4/80 for macrophages).

-

Data Acquisition and Analysis : Acquire data on a flow cytometer. Gate on the specific APC populations and quantify the percentage of cells that are positive for the liposome's fluorescent label, as well as the mean fluorescence intensity (MFI) of the positive population.[8]

Caption: Experimental workflow for assessing APC uptake of liposomes.

Analysis of T-Cell Responses

The enzyme-linked immunospot (ELISpot) assay is a highly sensitive method for quantifying antigen-specific T cells based on their cytokine secretion.

Methodology:

-

Cell Isolation : Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control animals.

-

Assay Plate Preparation : Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ for Th1/CTL responses, IL-4 for Th2 responses).

-

Cell Plating and Stimulation : Plate the isolated cells in the coated wells and stimulate them overnight with the specific antigen (peptide or protein), a positive control (e.g., PMA/Ionomycin), and a negative control (medium only).

-

Detection : After incubation, wash the cells away and add a biotinylated detection antibody against the cytokine. Following another incubation and wash, add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).

-

Spot Development : Add a substrate that precipitates upon cleavage by the enzyme, forming a visible spot at the location of each cytokine-secreting cell.

-

Quantification : Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Conclusion

The "this compound" designation encompasses a sophisticated and evolving class of liposomal vaccine technologies. While they share fundamental mechanisms such as enhanced APC uptake and antigen protection, their true innovation lies in specific design features. Platforms like Lipotek's this compound-Fg115 integrate TLR agonists to directly steer the immune response, while technologies like OZ Biosciences' this compound NTA(Ni) focus on optimizing antigen presentation to B cells through highly ordered surface arrays. The clinical results of Lipovaxin-MM underscore the significant challenges in translating these preclinical concepts into effective human immunotherapies, particularly for cancer. As our understanding of immunology deepens, the modular nature of these liposomal platforms will continue to allow for the rational design of next-generation vaccines tailored to specific pathogens and diseases. Further disclosure of quantitative preclinical and clinical data from the developers will be crucial for the scientific community to fully evaluate and build upon these promising technologies.

References

- 1. TLR5 functions as an endocytic receptor to enhance flagellin-specific adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. The TLR2 ligand FSL-1 and the TLR5 ligand Flagellin mediate pro-inflammatory and pro-labour response via MyD88/TRAF6/NF-κB-dependent signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flagellin acting via TLR5 is the major activator of key signaling pathways leading to NF-κB and proinflammatory gene program activation in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative comparison of cytogenetic effects of anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vaccination with Glycan-Modified HIV NFL Envelope Trimer-Liposomes Elicits Broadly Neutralizing Antibodies to Multiple Sites of Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Lipovax Liposomal Adjuvant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lipovax, a liposomal adjuvant platform. The focus of this document is on the composition, mechanism of action, and experimental application of this compound formulations, with a specific emphasis on the commercially available research-grade formulation, this compound NTA(Ni). This guide consolidates quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Composition of this compound Adjuvants

Liposomal adjuvants like this compound are versatile platforms whose composition can be tailored to elicit specific immune responses. The core components typically include phospholipids to form the liposomal bilayer, cholesterol to modulate membrane fluidity, and often, immunostimulatory molecules such as Toll-like receptor (TLR) agonists.

A specific formulation, this compound NTA(Ni), is designed for the straightforward coupling of histidine-tagged antigens. Its composition is well-defined for research applications.

| Component | Molar Ratio (%) | Chemical Name | Function |

| Phospholipid | 60 | Not specified (e.g., DPPC) | Primary structural component of the liposome bilayer |

| Cholesterol | 39 | Cholesterol | Modulates bilayer fluidity and stability |

| Nickel-chelating lipid | 1 | Nitrilotriacetic acid (NTA) lipid | Anchors histidine-tagged protein or peptide antigens |

Table 1: Quantitative Composition of this compound NTA(Ni) Liposomal Adjuvant.[1]

Other research-grade liposomal adjuvant formulations have incorporated synthetic TLR ligands to enhance their immunostimulatory properties. These formulations demonstrate the modularity of liposomal adjuvants.

| Liposome Base Components | Immunostimulatory Ligand | Ligand Target | Reference |

| DPPC, DPPE-PEG, Cholesterol | Glucopyranosyl Lipid A (GLA) | TLR4 | [2] |

| DPPC, DPPE-PEG, Cholesterol | 3M-052 | TLR7/8 | [2] |

| DPPC, DPPE-PEG, Cholesterol | GLA and 3M-052 | TLR4 and TLR7/8 | [2] |

| Cationic Liposome (DDA) | Poly I:C | TLR3 | [3] |

Table 2: Examples of Immunostimulatory Ligands Incorporated into Liposomal Adjuvant Formulations.

Mechanism of Action

Liposomal adjuvants function through a multi-pronged mechanism that enhances antigen presentation and stimulates both innate and adaptive immunity.

-

Antigen Depot and Delivery : Liposomes act as a depot at the injection site, slowly releasing the antigen and protecting it from degradation.[4] Their particulate nature facilitates uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[4][5]

-

APC Activation : The lipid composition and the inclusion of immunostimulatory molecules like TLR agonists actively trigger APCs.[5] For instance, TLR4 and TLR7/8 agonists can be incorporated into the liposome to stimulate specific innate immune pathways.[2]

-

Enhanced Antigen Presentation : Once internalized by APCs, the liposomal antigen is processed and presented on MHC class I and class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively.[6]

-

T Cell and B Cell Response : Activated T helper cells, in turn, promote the differentiation of B cells into plasma cells that produce high-affinity antibodies.[6]

The this compound NTA(Ni) formulation leverages a specific mechanism for antigen attachment, which simplifies vaccine preparation. His-tagged antigens bind to the nickel-chelating lipids on the liposome surface, creating a multivalent display of the antigen that can effectively cross-link B cell receptors and enhance immune activation.[1]

Caption: Antigen presentation and T/B cell activation pathway.

Experimental Protocols

This protocol describes the method for conjugating a histidine-tagged protein antigen to the this compound NTA(Ni) adjuvant.

Materials:

-

This compound NTA(Ni) adjuvant solution

-

His-tagged protein antigen of interest (in a suitable buffer, e.g., PBS)

-

Sterile, low-protein-binding microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Determine Optimal Ratio : Perform a titration experiment to determine the optimal molar ratio of antigen to this compound NTA(Ni) for stable complex formation. This can be assessed by methods such as dynamic light scattering (DLS) to monitor particle size or a pull-down assay to measure binding efficiency.

-

Complex Formation : a. In a sterile microcentrifuge tube, add the desired volume of this compound NTA(Ni). b. Add the calculated volume of the His-tagged antigen solution to the this compound. c. Gently mix by pipetting up and down or by gentle vortexing for a few seconds. d. Incubate the mixture at room temperature for 30-60 minutes to allow for the formation of the nickel-histidine bond.

-

Characterization (Optional but Recommended) : a. Measure the size distribution and zeta potential of the resulting liposome-antigen complexes using DLS. b. Confirm antigen conjugation through SDS-PAGE analysis of the liposome pellet versus the supernatant after centrifugation.

-

Final Formulation : The resulting complex is ready for immunization procedures. It can be diluted in a sterile, physiologically compatible buffer (e.g., sterile saline or PBS) to the desired final concentration for injection.

This protocol provides a general workflow for assessing the immunogenicity of a this compound-adjuvanted vaccine in a mouse model.

Materials:

-

This compound-antigen complex (prepared as in 3.1)

-

Control groups (e.g., antigen alone, adjuvant alone, PBS)

-

C57BL/6 or BALB/c mice (6-8 weeks old)

-

Syringes and needles for the desired route of administration (e.g., subcutaneous, intramuscular)

-

Equipment for blood collection (e.g., lancets, microtainer tubes)

-

ELISA plates and reagents for antibody titer measurement

-

Flow cytometer and antibodies for cellular analysis

Procedure:

-

Immunization Schedule : a. Acclimatize mice for at least one week before the start of the experiment. b. On Day 0, immunize mice with the prepared vaccine formulations (typically 50-100 µL per mouse) via the chosen route. c. Administer booster immunizations on Day 14 and optionally on Day 28, following the same procedure.

-

Sample Collection : a. Collect blood samples via tail bleed or retro-orbital sinus puncture at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, 28, 42). b. At the experimental endpoint, euthanize mice and harvest spleens and lymph nodes for cellular analysis.

-

Humoral Response Analysis (ELISA) : a. Coat ELISA plates with the target antigen. b. Serially dilute the collected sera and add to the plates. c. Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes mouse IgG. d. Add a substrate and measure the absorbance to determine antigen-specific antibody titers.

-

Cellular Response Analysis (Flow Cytometry/ELISpot) : a. Isolate splenocytes or lymphocytes from lymphoid organs. b. Restimulate the cells in vitro with the specific antigen. c. Use flow cytometry to stain for intracellular cytokines (e.g., IFN-γ, IL-4) in T cells or to identify specific B cell populations (e.g., germinal center B cells using CD19, GL7 markers). d. Use an ELISpot assay to quantify the number of antigen-specific, cytokine-secreting cells.

Caption: Experimental workflow for vaccine immunogenicity testing.

Quantitative Data and Clinical Insights

While detailed quantitative data for all this compound formulations is proprietary or limited in the public domain, published studies provide key performance indicators.

A study utilizing protein-anchored liposomes demonstrated the capacity of this platform to enhance immune responses in vivo.

| Animal Model | Immunization | Readout | Result | Reference |

| C57Bl/6 Mice | Subcutaneous injection with protein-anchored liposomes | Germinal Center B Cell Activation (CD19+ GL7+ cells in lymph nodes) | Enhanced germinal center formation compared to controls | [1] |

Table 3: Summary of a Preclinical Study Result for a this compound NTA(Ni)-like Formulation.

A Phase I clinical trial was conducted on Lipovaxin-MM, a dendritic cell-targeted liposomal vaccine for malignant melanoma. The trial provided valuable safety and preliminary efficacy data.

| Trial Phase | Number of Subjects | Condition | Dosing Regimen | Key Findings | Reference |

| Phase I | 12 | Metastatic Cutaneous Melanoma | 3 cohorts with escalating doses (0.1 mL, 1.0 mL, 3.0 mL) | Well-tolerated with no significant toxicity; No consistent vaccine-specific humoral or cellular immune responses detected; 1 partial response, 2 stable disease | [7][8] |

Table 4: Summary of Phase I Clinical Trial Results for Lipovaxin-MM.

These findings highlight that while the this compound platform is safe and well-tolerated, optimizing the composition to enhance immunogenicity, potentially through the inclusion of potent molecular adjuvants like TLR agonists, is a critical step for future clinical development.

References

- 1. ozbiosciences.com [ozbiosciences.com]

- 2. Adjuvant composition and delivery route shape immune response quality and protective efficacy of a recombinant vaccine for Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liposomes as Adjuvants and Vaccine Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liposomal vaccine formulations as prophylactic agents: design considerations for modern vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipotek Pty Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

Principle of His-Tagged Protein Binding to Lipovax: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying the binding of histidine-tagged (His-tagged) proteins to Lipovax, a liposomal platform. The term "this compound" is often associated with liposome-based technologies, such as this compound NTA(Ni), which are designed for the non-covalent attachment of recombinant proteins to a lipid bilayer surface. This guide will focus on the prevalent mechanism employed by such platforms: the chelation of a polyhistidine tag to a metal-ion-functionalized liposome.

The primary binding principle relies on the high-affinity interaction between the imidazole side chains of the histidine residues in the His-tag and a divalent metal ion, typically Nickel (Ni²⁺), which is immobilized on the liposome surface via a chelating lipid. This technology provides a versatile and robust method for developing vaccines, targeted drug delivery systems, and tools for studying protein-protein interactions at membrane interfaces.

Core Binding Principle: Immobilized Metal Affinity on a Lipid Bilayer

The foundation of His-tagged protein binding to this compound is a specialized form of immobilized metal affinity chromatography (IMAC) adapted to a liposomal surface. The key components involved in this interaction are:

-

His-Tagged Protein: A recombinant protein engineered to include a sequence of six or more consecutive histidine residues at its N- or C-terminus.

-

Liposome: A vesicle composed of a lipid bilayer, which serves as the scaffold for protein attachment.

-

Chelating Lipid: A lipid molecule with a headgroup capable of chelating divalent metal ions. The most commonly used chelating group is nitrilotriacetic acid (NTA). A widely used example is 1,2-dioleoyl-sn-glycero-3-{[N(5-amino-1-carboxypentyl)iminodiacetic acid]succinyl} (DOGS-NTA).

-

Divalent Metal Ion: Typically Nickel (Ni²⁺), which is coordinated by the NTA headgroup of the chelating lipid. The immobilized Ni²⁺ ion then forms coordination bonds with two imidazole side chains of the His-tag.

The NTA group has four chelation sites for the nickel ion, which allows for a stable complex with low metal ion leaching.[1] This specific and reversible interaction allows for the controlled orientation and high-density presentation of proteins on the liposome surface.

Quantitative Data on Binding

The binding of His-tagged proteins to Ni-NTA liposomes is a dynamic process that can be characterized by several quantitative parameters. These parameters are crucial for optimizing the formulation of proteo-liposomes for various applications.

| Parameter | Value/Range | Protein/System | Reference |

| Binding Capacity | ~25 µg protein / mg total phospholipid | His-tagged recombinant Green Fluorescent Protein (rGFP) | [2] |

| Binding Kinetics | Fast Phase (k_obs): ~10-20 s⁻¹Slow Phase (k_obs): < 4 s⁻¹ | His-tagged superfolder Green Fluorescent Protein (SfGFP) | [3][4] |

| Dissociation Half-Time | Increases with Ni-lipid content up to 35 mol% | His-tagged Yersinia pestis transport protein (LsrB) | [5] |

| Binding Affinity (K_d) | Dependent on His-tag length and accessibility | General His-tagged proteins | [4] |

Experimental Protocols

This section outlines a general methodology for the preparation of His-tagged protein-bound liposomes. The specific parameters may require optimization depending on the protein and the intended application.

Preparation of Ni-NTA Functionalized Liposomes

A common method for preparing liposomes is the thin-film hydration technique.

Materials:

-

Primary phospholipid (e.g., DOPC, DPPC)

-

Cholesterol (optional, for membrane stability)

-

Chelating lipid (e.g., DOGS-NTA)

-

Chloroform or a suitable organic solvent mixture

-

Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Nickel salt solution (e.g., NiCl₂ or NiSO₄)

Protocol:

-

Lipid Film Formation:

-

Dissolve the lipids (e.g., a 95:5 molar ratio of primary phospholipid to DOGS-NTA) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

-

Nickel Charging:

-

Incubate the prepared liposomes with an excess of the nickel salt solution for 30-60 minutes at room temperature.

-

Remove the unbound nickel by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

-

Binding of His-Tagged Protein to Liposomes

Materials:

-

Purified His-tagged protein in a suitable buffer (e.g., PBS or TBS, pH 7.2-8.0).

-

Prepared Ni-NTA functionalized liposomes.

-

Binding/Wash Buffer (e.g., TBS with 10-25 mM imidazole to reduce non-specific binding).

-

Elution Buffer (optional, for reversibility studies; e.g., TBS with >200 mM imidazole or 100 mM EDTA).

Protocol:

-

Incubation:

-

Mix the Ni-NTA liposomes with the His-tagged protein at a desired molar ratio (e.g., 1:20 to 1:40 protein to chelating lipid).[2]

-

Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.

-

-

Removal of Unbound Protein:

-

Separate the proteo-liposomes from the unbound protein using size-exclusion chromatography (e.g., on a Superose 6 column) or centrifugation-based methods.[2]

-

-

Characterization:

-

Quantify the amount of bound protein using a protein assay (e.g., BCA or Bradford assay).

-

Analyze the size and integrity of the proteo-liposomes using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

-

Concluding Remarks

The binding of His-tagged proteins to this compound and similar Ni-NTA functionalized liposomes represents a powerful and versatile platform for the surface display of recombinant proteins on a lipid bilayer. The specificity of the His-tag-Ni-NTA interaction allows for a straightforward and efficient conjugation process without the need for chemical modifications of the protein. Understanding the core principles, quantitative binding parameters, and experimental protocols is essential for the successful development of novel vaccines, targeted therapeutics, and advanced research tools. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. is.muni.cz [is.muni.cz]

- 3. Kinetics of Histidine-Tagged Protein Association to Nickel-Decorated Liposome Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of Histidine-Tagged Protein Association to Nickel-Decorated Liposome Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of his-tagged protein binding to nickel-chelating nanolipoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipovax Adjuvant: A Technical Guide for Vaccine Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipovax is a liposome-based adjuvant platform designed to enhance the immunogenicity of subunit vaccines. This technical guide provides an in-depth overview of this compound, focusing on its formulation, mechanism of action, and application in preclinical vaccine research. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their vaccine development programs.

This compound adjuvants are formulated as unilamellar lipid vesicles, which can be tailored to incorporate various antigens and immunomodulators. A notable formulation, this compound NTA(Ni), is specifically designed to anchor histidine-tagged proteins or peptides to the liposome surface, facilitating an organized presentation of the antigen to the immune system.[1][2] This non-covalent conjugation strategy leverages the high affinity of the nickel-nitrilotriacetic acid (NTA) complex for histidine residues.[1][2]

Core Principles and Formulation

This compound NTA(Ni) is composed of a precise ratio of phospholipid, cholesterol, and a nickel-chelating lipid (60:39:1).[1][2] This composition ensures the stability of the liposomal structure and the efficient binding of His-tagged antigens. The resulting self-assembled liposomes act as a non-viral delivery system, presenting a high density of the immunogen in a particulate form that mimics pathogens.[1]

Table 1: Composition of this compound NTA(Ni)

| Component | Molar Ratio | Function |

| Phospholipid | 60 | Forms the primary lipid bilayer of the liposome. |

| Cholesterol | 39 | Modulates membrane fluidity and stability. |

| Nickel-chelating lipid | 1 | Anchors histidine-tagged antigens to the liposome surface. |

Mechanism of Action: Enhancing the Immune Response

Liposomal adjuvants like this compound engage the immune system through multiple mechanisms. The particulate nature of liposomes promotes their uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[3][4][5] This targeted delivery is a critical first step in initiating a robust immune response.

Once internalized by APCs, the liposome-antigen complex is processed. The antigen is broken down into smaller peptides and presented on the surface of the APC via Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper cells.[5][6] This interaction is crucial for initiating the adaptive immune response.

Furthermore, liposomes can activate innate immune signaling pathways. While the specific signaling cascade for this compound has not been fully elucidated in the provided search results, liposomal adjuvants are generally known to activate Pattern Recognition Receptors (PRRs) such as Toll-like Receptors (TLRs).[3][6][7] Activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, which further recruit and activate immune cells, creating a potent inflammatory environment at the injection site and in the draining lymph nodes.[3][6]

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a liposomal adjuvant that activates an APC through a Toll-like Receptor (TLR).

Caption: Generalized TLR signaling pathway activated by a liposomal adjuvant.

Experimental Data and Applications

This compound and similar nickel-chelating liposomal adjuvants have been predominantly utilized in preclinical HIV vaccine research. Studies have demonstrated their ability to enhance immune responses to HIV-1 envelope glycoprotein (Env) trimers.

It is important to note that some studies suggest that covalent linkage of antigens to liposomes may elicit even stronger and more durable immune responses compared to non-covalent methods. However, the non-covalent approach offered by this compound NTA(Ni) provides a simpler and more versatile method for antigen conjugation.

Experimental Protocols

Detailed, step-by-step protocols for the use of this compound NTA(Ni) are typically provided by the manufacturer, OZ Biosciences.[8][9][10] However, a general workflow for the preparation of a liposome-adjuvanted vaccine and subsequent immunization is provided below.

General Workflow for Liposome-Antigen Conjugation and Immunization

Caption: General experimental workflow for vaccine studies using this compound.

Detailed Methodologies

1. Preparation of Liposome-Antigen Complexes (General Protocol for Ni-NTA Liposomes):

-

Materials: this compound NTA(Ni) solution, His-tagged protein antigen in a suitable buffer (e.g., PBS), sterile microcentrifuge tubes.

-

Procedure:

-

Determine the optimal ratio of liposome to antigen. This may require titration experiments.

-

In a sterile microcentrifuge tube, add the calculated volume of the this compound NTA(Ni) suspension.

-

Add the corresponding volume of the His-tagged antigen solution to the liposome suspension.

-

Mix gently by pipetting up and down. Avoid vigorous vortexing which can disrupt the liposomes.

-

Incubate the mixture at room temperature for 30-60 minutes to allow for the formation of the liposome-antigen complex. The mixture is now ready for dilution and immunization.

-

2. Mouse Immunization Protocol (General):

-

Materials: Prepared liposome-antigen complex, sterile PBS, syringes, and needles appropriate for the route of administration (e.g., 27-30 gauge for subcutaneous or intramuscular injection).

-

Procedure:

-

Dilute the liposome-antigen complex to the final desired concentration in sterile PBS. The final injection volume for a mouse is typically 50-100 µL.

-

Administer the vaccine formulation to the mice via the chosen route (e.g., subcutaneous, intramuscular).

-

Booster immunizations are typically given at 2-3 week intervals. The number of boosts will depend on the experimental design.

-

Blood samples can be collected via tail bleed or other appropriate methods at specified time points to monitor the antibody response.

-

At the end of the experiment, spleens and other lymphoid organs can be harvested for the analysis of cellular immune responses.

-

Conclusion

This compound adjuvants, particularly the this compound NTA(Ni) formulation, offer a versatile and straightforward platform for enhancing the immunogenicity of His-tagged subunit vaccine candidates. By promoting antigen uptake by APCs and potentially stimulating innate immune pathways, this compound can contribute to the development of more effective vaccines. While more quantitative comparative data would be beneficial, the existing research highlights its potential in preclinical vaccine development, especially in the field of infectious diseases like HIV. Researchers are encouraged to optimize antigen-liposome ratios and immunization schedules for their specific antigen of interest to achieve maximal efficacy.

References

- 1. ozbiosciences.com [ozbiosciences.com]

- 2. biotechnolabs.com [biotechnolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Liposomes as Adjuvants and Vaccine Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vaccine approaches for antigen capture by liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. ozbiosciences.com [ozbiosciences.com]

- 9. OZ Biosciences - Delivery Systems | Lucerna-Chem AG [lucerna-chem.ch]

- 10. ozbiosciences.com [ozbiosciences.com]

Lipovax in Immunology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipovax, and specifically its researched formulation this compound NTA(Ni), represents a significant advancement in vaccine adjuvant technology. This liposome-based platform offers a versatile and potent method for enhancing humoral and cellular immune responses to subunit vaccines. By presenting antigens in a multivalent array, this compound mimics the surface of pathogens, leading to robust B cell activation and the generation of high-titer, durable antibody responses. This guide provides a comprehensive overview of the core immunological principles of this compound, its mechanism of action, experimental data from key studies, and detailed protocols for its application in immunological research.

Core Concepts of the this compound Platform

This compound is a liposomal vaccine delivery system designed to function as a potent adjuvant. The most well-characterized formulation, this compound NTA(Ni), is composed of a mixture of phospholipids, cholesterol, and a nickel-chelating lipid, typically in a 60:39:1 ratio[1]. This composition allows for the stable anchoring of histidine-tagged (His-tagged) recombinant proteins or peptides to the surface of the liposome.

The core principle behind this compound's efficacy lies in the multivalent display of antigens . Presenting antigens in a dense, organized array on the surface of a nanoparticle, such as a liposome, mimics the repetitive nature of epitopes on viruses and other pathogens[2]. This multivalent presentation leads to efficient cross-linking of B cell receptors (BCRs), a critical step in initiating a strong B cell activation cascade that is often independent of the antigen's affinity for the BCR[3][4].

Mechanism of Action

The immunological mechanism of this compound can be broken down into several key stages, from antigen presentation to the generation of a robust adaptive immune response.

Antigen Presentation and B Cell Activation

His-tagged antigens are non-covalently conjugated to the this compound NTA(Ni) liposomes through the interaction between the histidine tag and the nickel ions chelated by the NTA-lipid heads[1]. This creates a stable, high-density array of the antigen on the liposome surface.

When these antigen-decorated liposomes are introduced in vivo, they are readily recognized by antigen-presenting cells (APCs) and B lymphocytes. The multivalent display of the antigen leads to extensive cross-linking of BCRs on the surface of antigen-specific B cells. This strong signaling cascade bypasses the need for high-affinity interactions that are often required for activation by soluble antigens[3]. The result is a potent "all-or-none" B cell activation that is more dependent on the density of the antigen than its intrinsic affinity[3].

Innate Immune Signaling and T Cell Help

Liposomes themselves can act as adjuvants by activating innate immune pathways[5]. While this compound NTA(Ni) is not explicitly designed to contain a Toll-like receptor (TLR) agonist, the particulate nature of the liposomes can be recognized by APCs, leading to their activation and the upregulation of co-stimulatory molecules. Some liposomal formulations can be designed to include TLR agonists to further enhance this effect[6][7][8].

Activated B cells internalize the this compound-antigen complex, process the antigen, and present it on MHC class II molecules to cognate T helper cells. The enhanced activation state of the B cells, coupled with the potential for co-stimulation from activated APCs, leads to a robust T cell-dependent B cell response, including the formation of germinal centers[1].

Quantitative Data from Preclinical Studies

Several studies, particularly in the field of HIV vaccine development, have demonstrated the potency of this compound NTA(Ni) in eliciting strong and broadly neutralizing antibody responses.

| Study | Model | Key Findings | Reference |

| Wyatt R. T., et al., Cell Reports, 2016 | C57Bl/6 mice | Subcutaneous immunization with protein-anchored this compound induced enhanced germinal center formation. After 14 days, the percentage of CD19+ GL7+ B cells in the lymph nodes was significantly increased. | [1] |

| Dubrovskaya, V., et al., Immunity, 2019 | Rabbits | Vaccination with glycan-modified HIV Env trimers on this compound elicited broadly neutralizing antibodies (bNAbs) with up to 87% breadth against a panel of HIV-1 isolates. | [9][10] |

| Aljedani SS, et al., PLoS Pathogens, 2021 | Rhesus macaques | Immunization with HIV-1 Env trimers conjugated to liposomes elicited potent tier 2 autologous neutralizing antibody titers. | [11] |

| Various | In vitro / In vivo | Multivalent antigen display on liposomes leads to enhanced B cell receptor clustering and signaling, promoting robust B cell proliferation and differentiation. | [3][4][12] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the preparation and evaluation of this compound-based immunogens.

Preparation of this compound NTA(Ni)-Antigen Conjugates

This protocol describes the non-covalent conjugation of a His-tagged protein to this compound NTA(Ni) liposomes.

Materials:

-

This compound NTA(Ni) (e.g., from OZ Biosciences)

-

His-tagged recombinant protein in a suitable buffer (e.g., PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, low-protein binding microcentrifuge tubes

Procedure:

-

Determine the optimal protein-to-lipid ratio: This often needs to be empirically determined but a molar ratio of 1:40 (protein:DOGS-NTA-Ni) has been shown to result in near-complete protein binding[13].

-

Incubation: In a sterile microcentrifuge tube, mix the desired amount of His-tagged protein with the this compound NTA(Ni) suspension.

-

Gently mix the suspension by pipetting up and down or by gentle vortexing.

-

Incubate the mixture for at least 30 minutes at room temperature with gentle agitation to allow for the formation of the Ni-NTA-His tag complex[13].

-

Confirmation of Conjugation (Optional): The efficiency of protein conjugation can be assessed by methods such as size-exclusion chromatography (SEC) to separate liposome-bound protein from free protein, followed by protein quantification of the fractions[13].

Animal Immunization Protocol

This protocol provides a general guideline for subcutaneous immunization of mice.

Materials:

-

This compound-antigen conjugate

-

Sterile PBS

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Appropriate animal handling and restraint equipment

Procedure:

-

Preparation of Immunogen: Dilute the this compound-antigen conjugate to the desired final concentration in sterile PBS. A typical dose for mice is in the range of 10-50 µg of antigen per animal.

-

Animal Restraint: Properly restrain the mouse according to approved animal handling protocols.

-

Injection: Administer the immunogen subcutaneously (s.c.) in the scruff of the neck or another appropriate site. The injection volume is typically 50-100 µL.

-

Boosting: Booster immunizations can be given at desired intervals (e.g., 2-4 weeks) following the same procedure to enhance the immune response.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is for an indirect ELISA to measure antigen-specific antibody titers in serum.

Materials:

-

96-well high-binding ELISA plates

-

Recombinant antigen (the same used for immunization)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., PBS with 1-5% BSA or non-fat dry milk)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Serum samples from immunized and control animals

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of the ELISA plate with the recombinant antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Sample Incubation: Add serial dilutions of the serum samples to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

-

Washing: Wash the plate 5-6 times with Wash Buffer.

-

Development: Add the substrate solution and incubate in the dark until color develops.

-

Stopping the Reaction: Add the Stop Solution.

-

Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. Antibody titers are typically determined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Flow Cytometry for B Cell Phenotyping

This protocol outlines the staining of lymphocytes for the identification of germinal center B cells.

Materials:

-

Single-cell suspension of lymphocytes from lymph nodes or spleen

-

FACS Buffer (e.g., PBS with 1-2% FBS)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against B cell markers (e.g., anti-B220/CD19, anti-GL7, anti-CD95/Fas)

-

Viability dye

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the desired lymphoid tissue.

-

Fc Blocking: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Staining: Add the cocktail of fluorochrome-conjugated antibodies and the viability dye to the cells and incubate for 20-30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS Buffer.

-

Acquisition: Resuspend the cells in FACS Buffer and acquire the data on a flow cytometer.

-

Gating Strategy:

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the immune response to this compound.

Caption: Overview of this compound-mediated B cell activation and subsequent immune response.

Caption: Putative signaling pathway for APC activation by this compound.

Conclusion

The this compound platform, particularly this compound NTA(Ni), offers a robust and adaptable system for the development of subunit vaccines. Its ability to induce potent B cell responses through the multivalent display of antigens has been demonstrated to be highly effective in preclinical models. The detailed protocols and understanding of the underlying immunological mechanisms provided in this guide are intended to facilitate the application of this promising technology in the development of next-generation vaccines for a wide range of infectious diseases and other therapeutic areas. The continued exploration of this compound in combination with various antigens and immunomodulators holds significant promise for advancing the field of vaccinology.

References

- 1. ozbiosciences.com [ozbiosciences.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Molecular basis for potent B cell responses to antigen displayed on particles of viral size - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multivalent Antigens for Promoting B and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liposomes as Adjuvants and Vaccine Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-encapsulation of synthetic lipidated TLR4 and TLR7/8 agonists in the liposomal bilayer results in a rapid, synergistic enhancement of vaccine-mediated humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ProLonged Liposomal Delivery of TLR7/8 Agonist for Enhanced Cancer Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vaccination with Glycan-Modified HIV NFL Envelope Trimer-Liposomes Elicits Broadly Neutralizing Antibodies to Multiple Sites of Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Structurally related but genetically unrelated antibody lineages converge on an immunodominant HIV-1 Env neutralizing determinant following trimer immunization | PLOS Pathogens [journals.plos.org]

- 12. med.stanford.edu [med.stanford.edu]

- 13. is.muni.cz [is.muni.cz]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

Lipovax as a Carrier for Peptide Antigens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipovax represents a promising platform technology for the development of next-generation peptide-based vaccines and immunotherapies. This liposomal formulation serves as a versatile carrier for peptide antigens, enhancing their immunogenicity and promoting robust and targeted immune responses. By co-delivering antigens and adjuvants to antigen-presenting cells (APCs), this compound can effectively stimulate both cellular and humoral immunity. This technical guide provides an in-depth overview of the this compound platform, including its mechanism of action, formulation strategies, and key experimental protocols for its evaluation.

Core Principles of the this compound Platform

This compound technology is centered around the encapsulation or surface conjugation of peptide antigens within or onto a liposomal vesicle. These liposomes are typically composed of a mixture of phospholipids and cholesterol, and can be formulated to include lipid-based adjuvants that activate the innate immune system. A key mechanism of action for many this compound formulations is the activation of Toll-like receptors (TLRs), particularly TLR2, by incorporated lipopeptides.[1] This activation triggers downstream signaling cascades in APCs, leading to their maturation, upregulation of co-stimulatory molecules, and the production of pro-inflammatory cytokines essential for orchestrating a potent adaptive immune response.[1]

Mechanism of Action: TLR2 Signaling Pathway

Lipopeptides incorporated into this compound are recognized by TLR2 on the surface of APCs, such as dendritic cells (DCs) and macrophages.[1] TLR2 forms heterodimers with either TLR1 or TLR6 to recognize tri-acylated or di-acylated lipoproteins, respectively.[1][2] This recognition event initiates a MyD88-dependent signaling cascade, leading to the activation of key transcription factors like NF-κB and the MAPK pathway.[1][3] Ultimately, this results in the production of inflammatory cytokines, including IL-12, which is crucial for the differentiation of T helper 1 (Th1) cells and the subsequent activation of cytotoxic T-lymphocytes (CTLs).[4][5]

Caption: TLR2 signaling pathway activated by this compound.

Data Presentation: Preclinical and Clinical Findings

The efficacy of this compound and similar liposomal peptide vaccine formulations has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative data from these studies.

| Preclinical Study: Nanoliposomal VEGFR-2 Peptide Vaccine in B16F10 Melanoma Model | |

| Parameter | Result |

| Mean Diameter of Liposomes | ~135 nm[6] |

| Zeta Potential | -17 mV[6] |

| Encapsulation Efficiency | ~70%[6] |

| CD4+ T Cell Response | Significant activation (p < 0.0001)[6] |

| CD8+ T Cell Response | Significant activation (P < 0.001)[6] |

| IFN-γ Production | Significantly boosted (P < 0.0001)[6] |

| IL-4 Production | Significantly boosted (P < 0.0001)[6] |

| Tumor Volume Reduction | Significant decrease (P < 0.0001)[6] |

| Enhanced Survival | Significant enhancement (P < 0.05)[6] |

| Phase I Clinical Trial: Lipovaxin-MM for Malignant Melanoma | |

| Parameter | Result |

| Total Adverse Events (AEs) Reported | 94 in ten subjects[7] |

| Vaccine-Related AEs | 43 in six subjects[7] |

| Grade 1 or 2 Vaccine-Related AEs | 95%[7] |

| Grade 3 Vaccine-Related AEs | 5% (anemia and lethargy)[7] |

| Higher Grade AEs and Dose-Limiting Toxicities | Not observed[7] |

| Partial Response | 1 patient[7] |

| Stable Disease | 2 patients[7] |

| Progressive Disease | Remaining patients[7] |

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of this compound-based vaccines. The following sections provide an overview of key experimental protocols.

This compound Formulation and Peptide Encapsulation

The film-hydration method is a common technique for preparing this compound.[8]

Materials:

-

Dimyristoylphosphatidylcholine (DMPC)

-

Dimyristoylphosphatidylglycerol (DMPG)

-

Cholesterol (Chol)

-

Peptide of interest (e.g., P5 peptide from HER2/neu protein)

-

Chloroform

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

HEPES-dextrose buffer

Procedure:

-

Dissolve lipids (e.g., DMPC, DMPG, and Cholesterol at a desired molar ratio) in chloroform in a round-bottom flask.[9]

-

Dissolve the peptide in DMSO.[9]

-

Combine the lipid and peptide solutions in the flask.

-

Remove the organic solvents by rotary evaporation to form a thin lipid-peptide film.[9]

-

Freeze-dry the film overnight to remove any residual solvent.[9]

-

For encapsulation, add the peptide to pre-formed liposomes in the presence of ethanol (e.g., 30% v/v) and incubate at 25°C for 1 hour.[8]

-

The liposomal suspension can then be extruded through polycarbonate membranes of a defined pore size to obtain a homogenous size distribution.

-

Remove unencapsulated peptide through dialysis.[9]

In Vitro Evaluation of Cytotoxic T-Lymphocyte (CTL) Activity: 51Cr Release Assay

This assay is a standard method to quantify the cytotoxic activity of CTLs generated in response to vaccination.[10][11]

Materials:

-

Effector cells (CTLs from vaccinated animals)

-

Target cells (e.g., tumor cells expressing the target antigen)

-

Sodium chromate (51Cr)

-

Cell culture medium (e.g., IMDM with 7.5% FCS)

-

96-well round-bottom plates

-

Detergent (e.g., Triton X-100 or SDS) for maximum release control

-

Gamma counter or liquid scintillation counter

Procedure:

-

Target Cell Labeling:

-

Co-culture:

-

Incubation: Incubate the plate for 4-5 hours at 37°C.[11][12]

-

Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.[11]

-

Quantification: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma or beta counter.[11]

-

Calculation of Specific Lysis:

-

Percent specific lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100.[11]

-

Measurement of Cytokine Production: IFN-γ Secretion Assay

This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon restimulation.[13][14]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or splenocytes from vaccinated subjects

-

Antigenic peptide or peptide pool for restimulation

-

IFN-γ Catch Reagent (bispecific antibody binding to CD45 and IFN-γ)

-

IFN-γ Detection Antibody (e.g., PE-conjugated)

-

Flow cytometer

Procedure:

-

Cell Preparation and Restimulation:

-

IFN-γ Capture:

-

Wash the cells and resuspend in cold medium.

-

Add the IFN-γ Catch Reagent and incubate on ice. This reagent binds to the cell surface via the CD45 antibody.[14]

-

-

Secretion and Staining:

-

Flow Cytometry Analysis:

Experimental and Logical Workflows

The development and evaluation of a this compound-based vaccine follows a logical progression from formulation to in vivo efficacy studies.

Caption: General workflow for this compound vaccine development.

Conclusion

This compound technology offers a robust and adaptable platform for the delivery of peptide antigens to elicit potent and specific immune responses. By leveraging the principles of liposomal delivery and innate immune activation, this compound-based formulations hold significant promise for the development of effective vaccines and immunotherapies against a range of diseases, including cancer and infectious agents. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of novel this compound candidates. Further research and clinical development in this area are warranted to fully realize the therapeutic potential of this innovative vaccine delivery system.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High production of IL-12 by human dendritic cells stimulated with combinations of pattern-recognition receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Liposomal Vaccines for Dendritic Cell Activation or Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase I trial of Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 11. revvity.com [revvity.com]

- 12. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]

The Pivotal Role of Nickel-Chelating Lipids in Lipovax: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lipovax platform represents a significant advancement in subunit vaccine technology, leveraging the power of liposomal adjuvants to enhance the immunogenicity of recombinant protein antigens. At the core of this platform lies a sophisticated yet elegant mechanism: the incorporation of nickel-chelating lipids into the liposomal bilayer. This technical guide provides a comprehensive overview of the fundamental role these specialized lipids play in the formulation, mechanism of action, and potent immunological effects of this compound and similar nanolipoprotein particle systems. We will delve into the quantitative data supporting its efficacy, provide detailed experimental protocols for its preparation and evaluation, and visualize the key molecular interactions and immunological pathways.

Introduction: The Challenge of Subunit Vaccines and the this compound Solution

Subunit vaccines, which utilize purified protein components from a pathogen, offer significant safety advantages over traditional whole-organism vaccines.[1] However, a major drawback of subunit antigens is their often poor immunogenicity.[1] To overcome this, they typically require formulation with adjuvants to elicit a robust and protective immune response.[1] this compound addresses this challenge by combining the adjuvant properties of liposomes with a versatile and stable method for antigen presentation.

This compound is a liposome-based adjuvant technology designed to securely attach recombinant proteins to the surface of the lipid vesicles.[2] This is achieved through the integration of nickel-chelating lipids into the liposome membrane. These lipids can then capture and display polyhistidine-tagged (His-tagged) recombinant protein antigens, creating a particulate vaccine that mimics the structure of a virus, thereby enhancing its recognition and uptake by the immune system.[1][3]

The Core Technology: Nickel-Chelating Lipids

The linchpin of the this compound platform is the use of lipids that have been chemically modified to include a metal-chelating headgroup. A commonly used lipid for this purpose is 1,2-dioleoyl-sn-glycero-3-{[N(5-amino-1-carboxypentyl) iminodiacetic acid]succinyl} (nickel salt) , also known as DOGS-NTA-Ni or DGS-NTA-Ni .[1]

The nitrilotriacetic acid (NTA) group on the lipid head is capable of chelating a divalent nickel ion (Ni²⁺). This Ni²⁺ ion, in turn, has a high affinity for the imidazole side chains of histidine residues.[2] By engineering recombinant protein antigens with a terminal polyhistidine tag (commonly a sequence of six histidine residues, or a His-tag), a stable, non-covalent linkage is formed between the liposome and the antigen.[1][2]

This elegant self-assembly process offers several advantages:

-

Versatility: Any recombinant protein that can be expressed with a His-tag can be readily incorporated into a this compound formulation.

-

Controlled Orientation: The attachment method promotes a more uniform orientation of the antigen on the liposome surface, potentially improving the presentation of key epitopes.

-

Co-localization: The antigen and the liposomal adjuvant are physically linked, ensuring their co-delivery to antigen-presenting cells (APCs), which is crucial for a potent immune response.[3]

-

High-Density Display: The liposomal surface allows for a high-density array of the antigen, which can efficiently cross-link B cell receptors and promote B cell activation.[2]

Quantitative Data on Formulation and Efficacy

The precise formulation of this compound and the resulting immunological outcomes have been quantitatively assessed in various preclinical studies. The data consistently demonstrates the superior immunogenicity of antigen-loaded nickel-chelating liposomes compared to the administration of the soluble antigen alone or with conventional adjuvants like aluminum hydroxide (Alum).

Table 1: Typical Formulation Parameters for Nickel-Chelating Liposomes

| Component | Molar Ratio/Weight Ratio | Reference |

| Phospholipid (e.g., DMPC, DOPC) | 60% (molar) | [2] |

| Cholesterol | 39% (molar) | [2] |

| Nickel-Chelating Lipid (DOGS-NTA-Ni) | 1% (molar) | [2] |

| DMPC to DOGS-NTA-Ni | 9:1 (molar) | [1] |

| Optimal His-tag GFP to Ni-NPs | 1:33.7 (w/w) | [4] |

| Optimal His-tag Gag p24 to Ni-NPs | 1:35.4 (w/w) | [4] |

DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; GFP: Green Fluorescent Protein; Ni-NPs: Nickel-Nanoparticles

Table 2: Immunological Efficacy of Nickel-Chelating Liposome Formulations

| Antigen | Animal Model | Key Finding | Quantitative Improvement | Reference |

| His-tagged HIV Tat | BALB/c mice | Significantly greater anti-Tat specific IgG titer | Not specified, but statistically significant vs. Alum/his-Tat | [5] |

| His-tagged HIV Gag p24 | Mice | Enhanced serum IgG and IgG2a responses | Not specified, but enhanced vs. Alum or control NPs | [4] |

| His-tagged West Nile Virus trE | Mice | Superior anti-WNV immune responses and protection | Not specified, but significantly improved vs. trE-His alone | [1] |

| His-p24/his-Nef co-delivery | BALB/c mice | Greater antibody response compared to Alum co-delivery | Not specified, but greater than Alum formulation | [5] |

Experimental Protocols

Protocol for Preparation of Nickel-Chelating Liposomes

This protocol is a synthesis of methods described for preparing metallochelating liposomes and nanolipoprotein particles.[1][6]

Materials:

-

Phospholipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine - DMPC)

-

Cholesterol

-

Nickel-chelating lipid (e.g., DOGS-NTA-Ni)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4, sterile

-

Glass vials

-

Rotary evaporator or nitrogen stream

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Hydration: a. In a round-bottom flask or glass vial, dissolve the phospholipid, cholesterol, and DOGS-NTA-Ni in chloroform at the desired molar ratio (e.g., 60:39:1). b. Remove the chloroform using a rotary evaporator under vacuum or by gentle evaporation under a stream of nitrogen to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

-

Extrusion: a. To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs).

-

Antigen Loading: a. Add the His-tagged recombinant protein antigen to the prepared liposome suspension at a predetermined optimal protein-to-lipid ratio. b. Incubate the mixture for a sufficient time (e.g., 1-4 hours) at 4°C with gentle mixing to allow the His-tag to bind to the nickel-NTA groups on the liposome surface.

-

Characterization: a. Determine the size distribution and zeta potential of the final formulation using dynamic light scattering (DLS). b. Assess the efficiency of protein binding by separating the liposomes from unbound protein (e.g., via size exclusion chromatography or ultracentrifugation) and quantifying the protein in each fraction (e.g., using a BCA protein assay).

Protocol for Mouse Immunization and Analysis of Immune Response

This protocol provides a general framework for evaluating the immunogenicity of a this compound formulation in mice.[5][7][8]

Materials:

-

This compound-antigen formulation

-

Control formulations (e.g., antigen with Alum, antigen alone, empty liposomes)

-

6-8 week old female BALB/c mice

-

Sterile syringes and needles

-

Materials for blood collection (e.g., micro-hematocrit tubes)

-

ELISA plates and reagents for antibody titer determination

-

Reagents for cell culture and cytokine analysis (e.g., splenocyte isolation, RPMI medium, antigen for restimulation, cytokine ELISA kits)

Procedure: